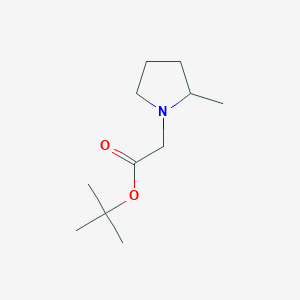

tert-Butyl 2-(2-methyl-1-pyrrolidinyl)acetate

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While experimental NMR spectra are not publicly documented, expected signals can be inferred from analogous pyrrolidine derivatives:

- $$ ^1\text{H} $$ NMR :

- The tert-butyl group’s nine equivalent protons would appear as a singlet near $$ \delta $$ 1.4 ppm.

- Pyrrolidine ring protons (H-3, H-4, H-5) would resonate between $$ \delta $$ 1.7–2.5 ppm as multiplet signals due to coupling with adjacent protons.

- The methyl group at C-2 of the pyrrolidine ring would show a doublet near $$ \delta $$ 1.0 ppm (coupling with H-3).

- The $$ \text{CH}_2 $$ group of the acetate linker would split into a triplet near $$ \delta $$ 3.3 ppm (coupling with the nitrogen-bound protons).

- $$ ^{13}\text{C} $$ NMR :

- The carbonyl carbon ($$ \text{C=O} $$) would resonate near $$ \delta $$ 170 ppm.

- The tert-butyl carbons would appear as a quartet near $$ \delta $$ 28 ppm (central carbon) and $$ \delta $$ 22 ppm (methyl carbons).

- Pyrrolidine carbons would span $$ \delta $$ 25–55 ppm, with the C-2 methyl carbon near $$ \delta $$ 18 ppm.

Infrared (IR) Vibrational Mode Assignments

Key IR absorption bands would include:

- C=O Stretch : A strong signal near 1740 cm$$ ^{-1} $$, characteristic of ester carbonyl groups.

- C-O Stretch : Bands between 1200–1100 cm$$ ^{-1} $$ from the ester’s oxygen linkage.

- C-H Stretches : Aliphatic C-H vibrations from the pyrrolidine ring and tert-butyl group near 2950–2850 cm$$ ^{-1} $$.

- N-C Stretch : A medium-intensity band near 1250 cm$$ ^{-1} $$ from the pyrrolidine nitrogen’s bonding environment.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak ($$ \text{M}^+ $$) would appear at $$ m/z $$ 199.29, corresponding to the molecular weight. Predominant fragmentation pathways include:

- Loss of tert-butoxy Group : Cleavage of the ester bond yields a fragment at $$ m/z $$ 143 ($$ \text{C}7\text{H}{13}\text{NO}_2 $$).

- Pyrrolidine Ring Cleavage : Scission of the ring’s C-N bond produces ions at $$ m/z $$ 84 ($$ \text{C}5\text{H}{10}\text{N} $$) and $$ m/z $$ 115 ($$ \text{C}6\text{H}{11}\text{O}_2 $$).

- Methyl Group Elimination : Expulsion of $$ \text{CH}_3 $$ from the 2-methyl substituent generates a fragment at $$ m/z $$ 185.

Properties

IUPAC Name |

tert-butyl 2-(2-methylpyrrolidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-9-6-5-7-12(9)8-10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABGLGIWVAZBPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 2-(2-methyl-1-pyrrolidinyl)acetate involves the reaction of tert-butyl bromoacetate with 2-methylpyrrolidine under basic conditions. The reaction typically uses a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Chemical Reactions Analysis

tert-Butyl 2-(2-methyl-1-pyrrolidinyl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that compounds derived from pyrrolidine structures, including tert-butyl 2-(2-methyl-1-pyrrolidinyl)acetate, exhibit promising antitumor properties. For instance, derivatives of pyrrolidine have been synthesized and evaluated for their efficacy against various cancer cell lines, demonstrating significant inhibitory activity. The structural modifications involving this compound can enhance its biological activity, making it a candidate for further development in cancer therapeutics .

1.2 Neuropharmacology

Pyrrolidine derivatives are known to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. The specific structure of this compound may influence its pharmacokinetic properties, enhancing its ability to cross the blood-brain barrier and interact with central nervous system targets .

Organic Synthesis

2.1 Building Block in Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows for the formation of various derivatives through nucleophilic substitutions or functional group modifications. This versatility is particularly valuable in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Table 1: Synthetic Applications of this compound

Material Science

3.1 Polymer Chemistry

In material science, this compound can be utilized in the formulation of polymers and resins. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to its bulky tert-butyl group, which may improve the overall performance of polymeric materials .

3.2 Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives where enhanced adhesion and durability are required. By modifying the chemical structure of coatings with this compound, researchers can develop formulations with improved resistance to environmental factors .

Case Studies

Case Study 1: Synthesis of Antitumor Agents

A recent study synthesized a series of pyrrolidine derivatives from this compound and evaluated their antitumor activity against several cancer cell lines. The results indicated that specific modifications to the pyrrolidine ring significantly enhanced cytotoxicity, highlighting the compound's potential as a lead structure for drug development .

Case Study 2: Development of Neuroactive Compounds

In another study, researchers explored the neuropharmacological effects of pyrrolidine derivatives synthesized from this compound. The findings suggested that these compounds could modulate neurotransmitter release, providing insights into their potential use as therapeutic agents for neurological conditions .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methyl-1-pyrrolidinyl)acetate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms. The ester group in the compound can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol .

Comparison with Similar Compounds

Structural Analogs in the Pyrrolidine Family

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Functional Group Diversity : The formyl group in tert-Butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate introduces aldehyde reactivity, enabling condensation or nucleophilic addition reactions absent in the methylpyrrolidine analog .

- Salt Forms : The hydrochloride salt of (S)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate enhances solubility for biological testing, contrasting with the neutral ester form of the parent compound .

Functionalized Derivatives with Heterocyclic Moieties

Table 2: Heterocyclic and Boron-Containing Analogs

Key Observations:

- Sulfonyl and Cyano Groups: The pyridinylsulfonyl group in tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate confers rigidity and electronic anisotropy, making it suitable for liquid crystal applications. The cyanophenyl moiety may enhance antimicrobial activity .

- Boronate Esters : The dioxaborolane group in the pyrazole derivative enables its use as a cross-coupling partner in Suzuki reactions, a functionality absent in the parent compound .

Biological Activity

tert-Butyl 2-(2-methyl-1-pyrrolidinyl)acetate is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological evaluations, focusing on its pharmacological effects and mechanisms of action.

- Chemical Formula : C₉H₁₅NO₂

- Molecular Weight : 165.15 g/mol

- IUPAC Name : tert-butyl 2-(2-methylpyrrolidin-1-yl)acetate

- Appearance : Colorless to yellow liquid

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl acetate with 2-methylpyrrolidine under controlled conditions. The reaction can be optimized for yield and purity using various solvents and catalysts.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological activities:

- Analgesic Activity : In animal models, the compound has shown significant analgesic effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).

- Anti-inflammatory Properties : The compound acts as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory pathway. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells.

The biological activity of this compound is primarily attributed to its ability to inhibit COX and LOX pathways. This dual inhibition results in:

- Decreased synthesis of inflammatory mediators.

- Modulation of cellular signaling pathways involved in pain and inflammation.

In Vitro Studies

A study assessing the cytotoxic effects of this compound on various cancer cell lines demonstrated significant antiproliferative activity, with IC₅₀ values indicating effective concentrations for therapeutic applications.

| Cell Line | IC₅₀ (µM) | Observations |

|---|---|---|

| HCT116 (Colon) | 12 | Induction of apoptosis |

| MCF7 (Breast) | 15 | Cell cycle arrest |

| A549 (Lung) | 10 | Increased reactive oxygen species |

In Vivo Studies

In vivo experiments conducted on rodent models have shown that administration of the compound leads to:

- Significant reduction in inflammatory markers.

- Improvement in pain scores compared to control groups treated with placebo or traditional NSAIDs.

Safety Profile

Safety evaluations indicate that while the compound exhibits promising biological activity, it also requires careful consideration regarding its toxicity profile. Acute exposure studies have shown potential irritant effects on skin and eyes, necessitating proper handling procedures.

Q & A

Q. What are the key physicochemical properties of tert-butyl 2-(2-methyl-1-pyrrolidinyl)acetate, and how do they influence experimental design?

Answer: The compound (CAS 2015655-98-6) has a molecular formula of C₁₁H₂₁NO₂ and molecular weight of 199.29 g/mol. Key properties include a density of 1.0±0.1 g/cm³, boiling point of 244.6±23.0°C, and flash point of 89.8±11.9°C . These parameters dictate storage conditions (e.g., refrigeration to prevent degradation at high temperatures) and handling protocols (e.g., avoiding open flames due to flammability). The moderate polarity (logP ~2.5 inferred from analogs) suggests solubility in organic solvents like dichloromethane or ethyl acetate, guiding solvent selection for reactions.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer: Safety data sheets indicate limited toxicity information, requiring adherence to stringent precautions:

- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to minimize inhalation risks .

- Avoid skin contact due to potential irritant properties (analogous to tert-butyl esters in ).

- Store in a cool, dry place away from oxidizers, as tert-butyl esters are often flammable .

Q. What are the standard synthetic routes for this compound?

Answer: A common method involves nucleophilic substitution or coupling reactions. For example:

- Step 1: React 2-methylpyrrolidine with a tert-butyl bromoacetate derivative in anhydrous THF under nitrogen.

- Step 2: Purify via flash chromatography (15–20% EtOAc in petroleum ether) to isolate the product, as demonstrated in analogous syntheses .

- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (e.g., δ 1.41 ppm for tert-butyl protons) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

Answer: Yield optimization strategies include:

- Catalyst Screening: Test bases like DBU or K₂CO₃ to enhance reaction kinetics .

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.

- Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., ester hydrolysis).

- Purification Refinement: Use preparative HPLC with a 5–95% acetonitrile/0.1% NH₄OH gradient for high-purity isolation .

Q. How can contradictions in spectroscopic data during structural characterization be resolved?

Answer: Discrepancies in NMR or mass spectrometry data may arise from impurities or stereochemical variations. Mitigation steps:

- X-ray Crystallography: Resolve ambiguous configurations using single-crystal diffraction (e.g., bond angles like N2–C9–C8 = 125.05° in analogs) .

- 2D NMR: Employ COSY or NOESY to confirm proton-proton correlations and spatial arrangements.

- Computational Validation: Compare experimental IR or NMR shifts with DFT-calculated spectra (e.g., Gaussian software) .

Q. What methodologies assess the hydrolytic stability of this compound under physiological conditions?

Answer:

- Accelerated Stability Testing: Incubate the compound in buffered solutions (pH 2–9) at 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via LC-MS to quantify degradation products .

- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. For example, tert-butyl esters typically hydrolyze faster under acidic conditions due to protonation of the ester oxygen .

- Mechanistic Studies: Use isotopic labeling (e.g., D₂O) to track hydrolysis pathways via ¹H NMR .

Q. How can researchers evaluate the compound’s potential as a chiral building block in asymmetric synthesis?

Answer:

- Enantiomeric Excess (ee) Determination: Use chiral HPLC columns (e.g., Chiralpak IA) or polarimetry.

- Stereochemical Influence: Test reactivity in model reactions (e.g., Grignard additions) and compare diastereomer ratios via ¹³C NMR .

- Catalyst Compatibility: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) to assess enantioselectivity enhancements .

Data Contradiction Analysis

1. Conflicting Reports on Solubility and Reactivity

Resolution:

- Solubility Testing: Perform systematic solubility screens in 10+ solvents (e.g., hexane, MeOH, DCM) using UV-Vis spectroscopy or gravimetric analysis.

- Reactivity Mapping: Compare reaction outcomes (e.g., acylation rates) under controlled conditions to isolate solvent or temperature effects .

2. Discrepancies in Toxicity Profiles Across Analogous Compounds

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.